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4-Amino-3-(methylamino)benzamide
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Overview
Description
4-Amino-3-(methylamino)benzamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of benzamide, characterized by the presence of both amino and methylamino groups attached to the benzene ring. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-Amino-3-(methylamino)benzamide:
Route 2: This route directly involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is employed for the synthesis of this compound. This system allows for precise control over reaction conditions, leading to high yields and selectivity. The reaction typically involves the use of 4-methylbenzene-1,3-diamine and benzoic anhydride as starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzamides, and various acylated products .
Scientific Research Applications
Antiviral Agents
Research has highlighted the potential of 4-amino-3-(methylamino)benzamide derivatives as antiviral agents, particularly against filoviruses such as Ebola and Marburg. A study identified several compounds based on the 4-(aminomethyl)benzamide structure that demonstrated potent inhibitory effects on the entry of these viruses into host cells. Compounds like CBS1118 showed effective EC50 values below 10 μM, indicating their potential for therapeutic development against severe viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Several derivatives were designed and synthesized to target receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. In vitro studies revealed that certain analogues exhibited significant inhibitory activity against key kinases such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations . This suggests that this compound derivatives could serve as promising candidates for cancer treatment.
Antimicrobial Activity
The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Compounds derived from this compound have shown promising antimicrobial activity against various bacterial strains. The structural optimization of these compounds has resulted in enhanced efficacy against resistant bacterial pathogens, making them valuable in addressing public health challenges related to antibiotic resistance .
Synthesis of Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors like chloro-3-nitrobenzoic acid and methylamine. Recent patents have described efficient synthetic routes that yield high purity and recovery rates (up to 99.5%) for the final product . These methods are not only cost-effective but also scalable for industrial applications.
Case Study: Inhibition of Kinases
A detailed study focused on the design and synthesis of novel benzamide derivatives containing the 4-amino-3-(methylamino) structure demonstrated their effectiveness as inhibitors of various receptor tyrosine kinases involved in cancer progression. The docking studies indicated favorable interactions with target proteins, suggesting a mechanism by which these compounds exert their biological effects .
Data Table: Summary of Biological Activities
Compound Name | Activity Type | Targeted Pathway/Mechanism | Inhibition Rate (%) |
---|---|---|---|
CBS1118 | Antiviral | Filovirus entry | <10 μM |
Derivative A | Anticancer | EGFR | 91% |
Derivative B | Anticancer | HER-2 | 92% |
Benzamide Derivative | Antimicrobial | Various bacterial strains | Variable |
Mechanism of Action
The mechanism of action of 4-Amino-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The amino and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methyl-3-nitrophenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
4-Amino-3-(methylamino)benzamide is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Biological Activity
4-Amino-3-(methylamino)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's amino groups can form hydrogen bonds and electrostatic interactions, influencing enzymatic activity and receptor binding affinities.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of 4-(aminomethyl)benzamide have been shown to inhibit the entry of Ebola and Marburg viruses. A specific derivative, CBS1118, demonstrated effective inhibition with EC50 values less than 10 µM against both viruses in vitro . This suggests a broad-spectrum antifiloviral activity, making it a candidate for further therapeutic development.
Anticancer Activity
Research has also explored the anticancer properties of compounds containing the 4-(aminomethyl)benzamide moiety. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines, including hematological and solid tumors. Notably, some compounds exhibited over 90% inhibition against receptor tyrosine kinases such as EGFR at low concentrations (10 nM) . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance potency and selectivity toward cancer cell targets.
Case Studies
- Ebola Virus Inhibition : In a study focusing on small molecule inhibitors for Ebola virus entry, compounds based on the 4-(aminomethyl)benzamide scaffold were synthesized and tested. Results indicated that these compounds could effectively prevent viral entry into host cells, highlighting their potential as therapeutic agents against filoviruses .
- Hepatitis B Virus (HBV) : Another derivative showed promising anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV. The mechanism was linked to increased levels of the antiviral protein APOBEC3G within infected cells, suggesting a novel approach to combat HBV infections .
Research Findings Summary Table
Activity | Target Virus/Cancer | EC50/IC50 | Mechanism |
---|---|---|---|
Antiviral | Ebola Virus | <10 µM | Inhibition of viral entry |
Antiviral | Hepatitis B Virus | 1.99 µM | Induction of APOBEC3G levels |
Anticancer | Various Cancer Cell Lines | >90% inhibition | Inhibition of receptor tyrosine kinases (EGFR) |
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-3-(methylamino)benzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) |
InChI Key |
UNUGQHUWVAHKLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
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